molecular formula C13H10ClN3S B2986998 3-{4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}pyridine CAS No. 742094-64-0

3-{4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}pyridine

Cat. No.: B2986998
CAS No.: 742094-64-0
M. Wt: 275.75
InChI Key: OKMOUSJGXYXWHP-UHFFFAOYSA-N
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Description

3-{4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}pyridine (CAS: 742094-64-0, MFCD05261216) is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with chloro and methyl groups at positions 4, 5, and 6, respectively, and a pyridine moiety at position 2. Its molecular formula is C₁₃H₁₀ClN₃S, with a molecular weight of 283.76 g/mol (purity: 95%) . This compound is synthesized via nucleophilic aromatic substitution (SNAr) reactions, leveraging the electron-deficient pyrimidine core to facilitate coupling with pyridine derivatives .

As a key intermediate, it is widely used in pharmaceutical and agrochemical research, particularly in the development of CNS-targeted therapies due to its high blood-brain barrier penetration (Kp > 1) . However, its metabolic instability—attributed to hydroxylation of the 5,6-dimethyl group (in rats) and sulfur oxidation (in humans)—limits its utility in drug candidates .

Properties

IUPAC Name

4-chloro-5,6-dimethyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3S/c1-7-8(2)18-13-10(7)11(14)16-12(17-13)9-4-3-5-15-6-9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMOUSJGXYXWHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(=N2)C3=CN=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

WAY-632021 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

WAY-632021 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study kinase inhibition and its effects on various chemical pathways.

    Biology: Employed in cellular and molecular biology research to understand the role of TIE-2 and Raf kinases in cell signaling and function.

    Medicine: Investigated for its potential therapeutic effects in cancer treatment due to its ability to inhibit key kinases involved in tumor growth and angiogenesis.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting kinase pathways.

Mechanism of Action

WAY-632021 exerts its effects by inhibiting the activity of TIE-2 and Raf kinases. These kinases are involved in signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, WAY-632021 disrupts these signaling pathways, leading to reduced cell proliferation and increased cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3-{4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}pyridine, a comparative analysis with structurally related pyrimidine derivatives is provided below.

Table 1: Structural and Functional Comparison of Thieno/Pyrimidine Derivatives

Compound Name (CAS) Core Structure Key Substituents Purity Molecular Weight Applications & Key Findings Metabolic/Toxicity Profile
This compound (742094-64-0) Thieno[2,3-d]pyrimidine 4-Cl, 5,6-diMe, 3-pyridine 95% 283.76 CNS drug intermediates; high CNS penetration (Kp > 1) High hepatic clearance (CLhep: 20–68 mL/min/kg); oxidative metabolism
4-Chloro-5,6-dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine (851208-04-3) Thieno[2,3-d]pyrimidine 4-Cl, 5,6-diMe, 2-thiophene 95% 296.78 Agrochemical intermediates; sulfur-rich reactivity Not reported; likely similar oxidative instability due to thiophene
7-Chloro-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine (80812-36-8) Triazolo[1,5-a]pyrimidine 7-Cl, 2,5-diMe 95% 198.63 Antiviral/antibacterial agents; enhanced metabolic stability Lower hepatic clearance (CLhep < 10 mL/min/kg) due to triazole ring
6-Chloro-1,3-dimethyluracil (6972-27-6) Uracil 6-Cl, 1,3-diMe 97% 176.59 Nucleoside analogs; kinase inhibitors Minimal hepatotoxicity; renal adaptive changes
2-Chloro-4,6-diphenylpyrimidine (2915-16-4) Pyrimidine 2-Cl, 4,6-diphenyl 98% 256.71 Material science; fluorescent probes Stable metabolism; phenyl groups reduce oxidation

Key Comparative Insights

Replacing the thieno core with a uracil (OR-0892) reduces metabolic liabilities but sacrifices CNS penetration .

Structural Reactivity :

  • The 4-chloro group in the target compound enhances electrophilicity, enabling SNAr reactions for modular derivatization . Thiophene-substituted analogs (ST-8055) show similar reactivity but increased sulfur-mediated toxicity risks .

Toxicity Profile: Uracil derivatives (OR-0892) demonstrate renal adaptive changes, while dimethylthieno analogs (target compound) induce hepatic oxidative stress, necessitating structural optimization for drug development .

Applications :

  • The target compound’s pyridine moiety enhances CNS targeting, whereas diphenylpyrimidines (QH-9114) are preferred in material science due to photostability .

Biological Activity

3-{4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on diverse research findings.

Chemical Structure and Properties

The compound this compound has the following chemical structure:

  • Molecular Formula : C₁₁H₈ClN₃S
  • Molecular Weight : 239.72 g/mol
  • CAS Number : 851208-04-3

Antimicrobial Activity

Research has indicated that derivatives of thieno[2,3-d]pyrimidine exhibit significant antimicrobial properties. A study evaluated various thienopyrimidinone compounds for their antibacterial and antimycobacterial activities against strains such as Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis. The results showed that compounds with similar structural features to this compound demonstrated notable antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 10 µg/mL for several strains tested .

CompoundMIC (µg/mL)Target Organism
4c1.0S. aureus
4e0.5E. coli
5g2.0M. tuberculosis

Anticancer Activity

The anticancer potential of thieno[2,3-d]pyrimidine derivatives has been explored extensively. A study focusing on Pim-1 kinase inhibitors revealed that certain derivatives exhibited IC₅₀ values in the low micromolar range (1.18 to 8.83 µM) against cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The structure-activity relationship indicated that modifications on the thienopyrimidine scaffold could enhance cytotoxicity against these cell lines .

CompoundIC₅₀ (µM)Cell Line
7a1.18MCF7
7d1.97HCT116
94.18PC3

Anti-inflammatory Activity

The anti-inflammatory effects of thieno[2,3-d]pyrimidine derivatives were assessed through COX enzyme inhibition studies. Compounds similar to this compound showed significant inhibition of COX-2 with IC₅₀ values ranging from 0.04 to 0.09 µmol in vitro, indicating their potential as anti-inflammatory agents comparable to established drugs like celecoxib .

CompoundIC₅₀ (µmol)Enzyme Target
4b0.04COX-2
4d0.09COX-1

Case Studies

  • Antimicrobial Efficacy : A series of thienopyrimidinone derivatives were synthesized and tested for their antibacterial properties against various pathogens. The most potent compounds demonstrated a broad spectrum of activity and were non-toxic at concentrations up to 200 µmol/L in hemolytic assays .
  • Cancer Cell Line Studies : In a comparative study on the cytotoxic effects of several thieno[2,3-d]pyrimidine derivatives on tumor cell lines, it was found that the presence of electron-withdrawing groups significantly enhanced the anticancer activity by improving the binding affinity to target proteins involved in cancer progression .

Q & A

Q. What are the optimized synthetic routes for 3-{4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}pyridine, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic aromatic substitution (SNAr) and Mitsunobu reactions. For example, reacting 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine with piperidine under SNAr conditions yields intermediates (70–95% efficiency), followed by etherification via Mitsunobu reactions to install pyridine moieties . Microwave-assisted condensation with substituted anthranilic acids (e.g., in acetic acid) improves reaction rates compared to conventional heating, particularly for fused-ring systems . Key factors include solvent choice (DMF for solubility), temperature control, and purification via recrystallization (e.g., CH3CN) .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • Melting Point (MP): Used to assess purity; the intermediate 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine has a MP of 117°C .
  • NMR Spectroscopy: Confirms substitution patterns (e.g., methyl groups at positions 5,6; pyridine integration).
  • Mass Spectrometry (MS): Validates molecular weight (exact mass 274.0317 g/mol) and fragmentation patterns .
  • HPLC/LC-MS: Monitors reaction progress and quantifies purity (>95% typical for intermediates) .

Q. What preliminary biological activities have been reported for this compound?

While direct data on this compound is limited, structurally related thieno[2,3-d]pyrimidines exhibit:

  • Antimicrobial Activity: Analogues with 2-mercapto substituents show moderate activity against Gram-positive bacteria .
  • Enzyme Inhibition: Derivatives act as LIMK1 inhibitors (IC50 ~100 nM) and M4 muscarinic receptor positive allosteric modulators (PAMs) (EC50 ~600 nM) .

Advanced Research Questions

Q. How can metabolic instability of the 5,6-dimethylthieno[2,3-d]pyrimidine core be addressed?

Metabolite identification (MetID) studies in hepatic microsomes reveal species-specific degradation:

  • Rat: Hydroxylation at the 5,6-dimethyl group dominates.
  • Human: Thiophene sulfur oxidation is primary .
    Strategies include:
  • Ring Constraint: Cyclizing the 5,6-dimethyl group into unsaturated 5- or 6-membered rings (e.g., dihydroquinoline derivatives) retains potency but may not reduce clearance .
  • Isosteric Replacement: Substituting the thiophene with pyridine or pyrimidine cores to block oxidation pathways .

Q. How do structural modifications impact CNS penetration and pharmacokinetics?

Replacing amide linkers with ether moieties enhances CNS distribution (Kp >1) but does not resolve unbound fraction variability (Kp,uu). For example, ether-linked pyridine derivatives maintain M4 PAM activity but exhibit high intrinsic clearance (CLhep = 20–68 mL/min/kg) due to metabolic lability . Computational modeling (e.g., LogP optimization) and prodrug strategies (e.g., phosphate esters) may improve brain bioavailability.

Q. What experimental approaches resolve contradictions in species-dependent metabolic data?

  • Cross-Species Microsome Assays: Compare metabolite profiles in rat vs. human microsomes to identify divergent pathways .
  • Isotope-Labeling: Track <sup>13</sup>C or <sup>2</sup>H in the dimethyl group to confirm hydroxylation sites.
  • CYP Enzyme Screening: Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to pinpoint human-specific oxidation mechanisms .

Q. How can computational tools guide target engagement studies for this compound?

  • Docking Simulations: Map interactions with M4 receptor allosteric sites (e.g., transmembrane domain 2) using homology models .
  • MD Simulations: Assess binding stability of ether-linked analogs versus amide predecessors.
  • QSAR Models: Corrogate substituent effects (e.g., chloro vs. trifluoromethyl) on potency and selectivity .

Q. What strategies improve aqueous solubility for in vivo studies?

  • Salt Formation: Hydrochloride salts of related pyrimidines enhance solubility (e.g., 4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-one hydrochloride) .
  • Co-solvent Systems: Use PEG-400 or cyclodextrin-based formulations for intravenous administration.
  • Prodrugs: Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported potency across enzyme assays?

  • Assay Conditions: Variability in buffer pH, co-factors (e.g., Mg<sup>2+</sup>), or cell lines (e.g., CHO vs. HEK293) may alter EC50 values.
  • Orthogonal Validation: Confirm activity using calcium flux (FLIPR) and electrophysiology (patch-clamp) .
  • Allosteric vs. Orthosteric Effects: Distinguish PAM activity from direct agonism via Schild analysis .

Q. Why do some analogs show high in vitro potency but poor in vivo efficacy?

  • Protein Binding: High plasma protein binding reduces free fraction (e.g., >99% binding observed for CNS-targeted analogs) .
  • Blood-Brain Barrier (BBB) Efflux: P-glycoprotein (P-gp) substrates are actively transported out of the brain. Use P-gp knockout mice or co-administer inhibitors (e.g., elacridar) .

Methodological Best Practices

  • Synthetic Protocols: Prioritize SNAr reactions for chloro-pyrimidine intermediates due to scalability (>90% yield) .
  • MetID Workflows: Combine high-resolution MS (HRMS) with <sup>1</sup>H-NMR to identify hydroxylated metabolites .
  • CNS Penetration Metrics: Measure total (Kp) and unbound (Kp,uu) brain-to-plasma ratios using equilibrium dialysis .

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